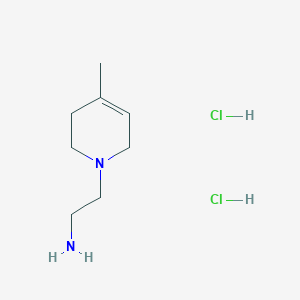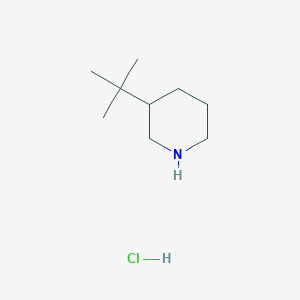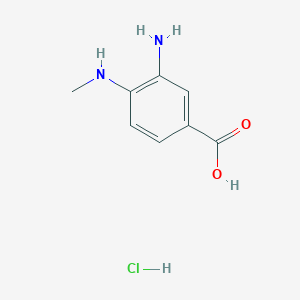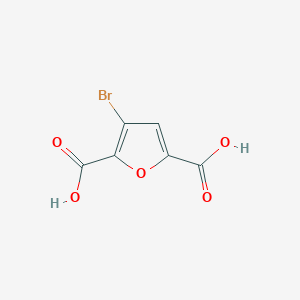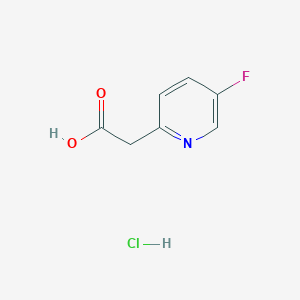
ベリノスタットグルクロン酸
概要
説明
Belinostat glucuronide is the major metabolite of Belinostat . Belinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) . It has a sulfonamide-hydroxamide structure .
Synthesis Analysis
The major pathway of metabolism involves UGT1A1-mediated glucuronidation . A good correlation has been identified between belinostat glucuronide formation and glucuronidation of known UGT1A1 substrates . In addition, liver microsomes harboring UGT1A1*28 alleles have lower glucuronidation activity for belinostat compared to those with wildtype UGT1A1 .Molecular Structure Analysis
The chemical structure of belinostat-G isolated from plasma was elucidated by mass spectrometry . For instance, m/z 495 and m/z 989 were identified as its protonated molecule mass peaks [M+H] + and 2-fold molecule mass peaks [2M+H] +, respectively .Chemical Reactions Analysis
The main metabolic pathway of belinostat is through glucuronidation mediated primarily by UGT1A1 . In a correlation study of glucuronidation of belinostat and UGT1A1 substrates, belinostat glucuronidation was measured as described above using 100 µM belinostat and 50 µg HLM .Physical and Chemical Properties Analysis
Belinostat has a molecular weight of 318.35 . The pharmacokinetics of belinostat in liver cancer patients were characterized by rapid plasma clearance of belinostat with extensive metabolism with more than 4-fold greater relative systemic exposure of major metabolite, belinostat glucuronide than that of belinostat .科学的研究の応用
がん治療:代謝安定性の向上
ベリノスタットグルクロン酸: は、ベリノスタットの代謝産物であり、ヒストン脱アセチル化酵素阻害剤(HDACi)であり、がん治療における潜在的な用途があります。重要な用途の1つは、ベリノスタットの代謝安定性を向上させることです。 ベリノスタットのCu(II)への錯体は、インビトロで早期の代謝的失活を防ぐことが示されており、これはより強力な抗がん活性につながる可能性があります .
大腸がん:抗がん経路を標的とする
大腸がんの文脈において、ベリノスタットグルクロン酸は、その親化合物を通じて、抗がん経路を標的とする能力を示しました。 これは大腸がんにおける主要なマスターレギュレーターを乱し、シグナル伝達と代謝経路に影響を与え、より効果的な治療法を開発するために重要になる可能性があります .
薬物動態:肝がん患者の代謝の理解
ベリノスタットグルクロン酸の肝がん患者の薬物動態の研究は、UGT1A1によるグルクロン化が代謝的配置の支配的な経路であることを明らかにしました。 この理解は、個々の代謝プロファイルに基づいて投薬レジメンを最適化し、個別化医療アプローチにつながる可能性があります .
遺伝子発現:マスターレギュレーターの特定
ベリノスタットグルクロン酸の遺伝子発現への影響は、マスターレギュレーターを特定するために利用できます。 この用途は、作用の分子メカニズムを理解し、併用療法の開発を導くために不可欠です .
患者由来腫瘍オルガノイド:エクスビボ有効性試験
ベリノスタットグルクロン酸の有効性は、患者由来腫瘍オルガノイド(PDTO)を使用して試験できます。 このエクスビボアプリケーションにより、化合物の抗がん特性と細胞生存率の低下、幹細胞および増殖マーカーのダウンレギュレーションの潜在能力をより正確に評価できます .
薬物相乗効果:他の抗がん剤との併用
研究によると、ベリノスタットは、プロテアソーム阻害剤であるボルテゾミブなどの他の抗がん剤と相乗的に作用する可能性があります。 ベリノスタットグルクロン酸は、代謝産物として、この相乗効果にも貢献し、併用がん療法の全体的な有効性を高める可能性があります .
遺伝子多型:薬物代謝への影響
ベリノスタットグルクロン酸の研究はまた、遺伝子多型が薬物代謝に与える影響について明らかにしています。たとえば、UGT1A1 * 28対立遺伝子を保有する肝ミクロソームは、野生型UGT1A1を持つものと比較して、ベリノスタットのグルクロン化活性は低くなっています。 この知識は、遺伝子プロファイルに合わせて治療を調整するために重要です .
創薬:プロドラッグの作成
最後に、ベリノスタットグルクロン酸を放出する銅ビスベリノスタット(Cubisbel)などのプロドラッグの生成は、創薬における用途を表しています。 この戦略は、代謝安定性の悪さなどの薬物動態上の課題を克服し、固形腫瘍におけるHDAC阻害剤の治療効果を向上させることを目的としています .
作用機序
Target of Action
Belinostat glucuronide primarily targets the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure . HDACs are involved in epigenetic gene regulation pathways in cancer progression .
Mode of Action
Belinostat glucuronide inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition results in the accumulation of acetylated histones and other proteins, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The main metabolic pathway of Belinostat glucuronide is through glucuronidation mediated primarily by UGT1A1, a highly polymorphic enzyme . This process involves the addition of a glucuronic acid group to Belinostat glucuronide, making it more water-soluble and easier for the body to eliminate .
Pharmacokinetics
The pharmacokinetics of Belinostat glucuronide in liver cancer patients were characterized by rapid plasma clearance with extensive metabolism . There was more than 4-fold greater relative systemic exposure of the major metabolite, Belinostat glucuronide, than that of Belinostat . This suggests that Belinostat glucuronide has a significant impact on the bioavailability of the drug .
Result of Action
The result of Belinostat glucuronide’s action is the induction of cell cycle arrest and/or apoptosis of some transformed cells . By inhibiting HDAC, Belinostat glucuronide causes the accumulation of acetylated histones and other proteins, which leads to increased expression of tumor-suppressor genes .
Action Environment
The action of Belinostat glucuronide can be influenced by environmental factors such as the presence of other enzymes. For instance, liver microsomes harboring UGT1A1*28 alleles have lower glucuronidation activity for Belinostat compared to those with wildtype UGT1A1 . This suggests that genetic variations can influence the efficacy and stability of Belinostat glucuronide .
Safety and Hazards
将来の方向性
Complexation of belinostat to Cu (II) does not alter the HDAC activity of belinostat, but instead significantly enhances its metabolic stability in vitro and targets anti-cancer pathways by perturbing key MRs in colon cancer . Complexation of HDACis to a metal ion might improve the efficacy of clinically used HDACis in patients with colon cancer .
生化学分析
Biochemical Properties
Belinostat glucuronide is formed through the glucuronidation of belinostat by the enzyme UGT1A1. This reaction involves the addition of a glucuronic acid moiety to belinostat, increasing its solubility and facilitating its excretion. The interaction between belinostat and UGT1A1 is highly specific, with UGT1A1 being the dominant isoform responsible for this metabolic pathway . Other enzymes, such as CYP2A6, CYP2C9, and CYP3A4, also play minor roles in the metabolism of belinostat .
Cellular Effects
Belinostat glucuronide influences various cellular processes by modulating the activity of HDAC enzymes. HDAC inhibition leads to the accumulation of acetylated histones and non-histone proteins, which in turn affects gene expression, cell differentiation, cell-cycle arrest, and apoptosis . The presence of belinostat glucuronide in cells can alter these processes, contributing to the therapeutic effects of belinostat in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of belinostat glucuronide involves the inhibition of HDAC enzymes. By preventing the removal of acetyl groups from lysine residues on histones and other proteins, belinostat glucuronide promotes the accumulation of acetylated proteins. This results in changes in gene expression, leading to the activation of tumor-suppressor genes and the inhibition of cancer cell proliferation . The binding interactions between belinostat glucuronide and HDAC enzymes are crucial for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of belinostat glucuronide have been observed to change over time. The stability and degradation of belinostat glucuronide can influence its long-term effects on cellular function. Studies have shown that belinostat glucuronide is rapidly metabolized and cleared from plasma, with significant interindividual variability in its glucuronidation . Long-term exposure to belinostat glucuronide can lead to sustained HDAC inhibition and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of belinostat glucuronide vary with different dosages in animal models. At therapeutic doses, belinostat glucuronide effectively inhibits HDAC enzymes and exerts anticancer effects. At higher doses, toxic or adverse effects may be observed. Studies have shown that the systemic exposure of belinostat glucuronide is dose-dependent, with higher doses leading to increased accumulation and potential toxicity .
Metabolic Pathways
Belinostat glucuronide is primarily involved in the glucuronidation pathway mediated by UGT1A1. This metabolic pathway is crucial for the detoxification and excretion of belinostat. Other enzymes, such as CYP2A6, CYP2C9, and CYP3A4, also contribute to the metabolism of belinostat, leading to the formation of other metabolites . The interaction between belinostat glucuronide and these enzymes can affect metabolic flux and metabolite levels.
Transport and Distribution
Belinostat glucuronide is transported and distributed within cells and tissues through various mechanisms. Transporters and binding proteins play a role in its localization and accumulation. The solubility of belinostat glucuronide, enhanced by glucuronidation, facilitates its excretion through renal and fecal routes . The distribution of belinostat glucuronide within tissues can influence its therapeutic effects and potential toxicity.
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFPHALYAMPZAH-UAHLBMKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486471-13-9 | |
| Record name | Belinostat glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486471139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELINOSTAT GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W03E88X74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of Belinostat in humans?
A1: Belinostat is primarily metabolized through glucuronidation. Research indicates that this process is predominantly mediated by UGT1A1, a highly polymorphic enzyme responsible for the glucuronidation of various substances. []
Q2: What is the significance of Belinostat glucuronide in Belinostat's overall pharmacokinetic profile?
A3: Belinostat glucuronide represents a major circulating metabolite of Belinostat. In fact, its systemic exposure can be more than four times greater than that of the parent drug, Belinostat. This suggests that glucuronidation significantly influences the drug's distribution and elimination within the body. []
Q3: What is the primary route of excretion for Belinostat and its metabolites?
A4: Research indicates that renal elimination is the primary excretion route for Belinostat and its metabolites. In a mass balance study, approximately 84.8% of the administered radiolabeled Belinostat dose was recovered in the urine. []
Q4: Which UGT enzymes are primarily responsible for Belinostat glucuronidation?
A5: While UGT1A1 is recognized as a key player, research has identified that UGT2B7 also plays a significant role in Belinostat glucuronidation. This finding highlights the complexity of Belinostat metabolism and suggests that variations in both UGT1A1 and UGT2B7 activity could contribute to interindividual differences in Belinostat's pharmacokinetic profile. []
Q5: How is Belinostat glucuronide quantified in biological samples?
A6: A sensitive and specific LC-MS/MS assay has been developed and validated for quantifying Belinostat and its metabolites, including Belinostat-glucuronide, in human plasma. This assay is critical for characterizing the drug's pharmacokinetics and metabolism in clinical studies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


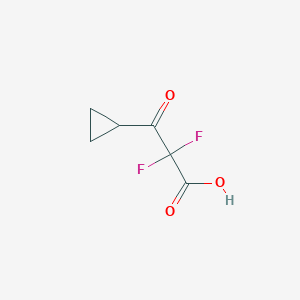
![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)


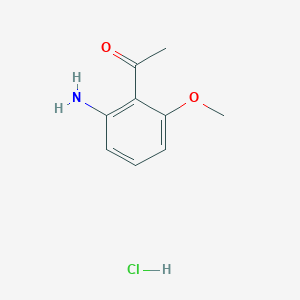
![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)

